![molecular formula C17H15F2N7O B2721401 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1795420-34-6](/img/structure/B2721401.png)
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone
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Overview
Description
Scientific Research Applications
Pharmacokinetics and Metabolism
Metabolism and Excretion in Rats, Dogs, and Humans : The compound PF-00734200, which shares structural similarities with the specified compound, was investigated for its metabolism and excretion in rats, dogs, and humans. The study found that the majority of the administered dose was recovered in urine (dogs and humans) and feces (rats), with rapid absorption observed across all species. Metabolic pathways included hydroxylation, amide hydrolysis, N-dealkylation, and unusual metabolite formation through pyrimidine ring scission. In vitro experiments indicated the involvement of cytochrome P450 isoforms CYP2D6 and CYP3A4 in metabolism. This research provides insights into the metabolic pathways and potential human relevance of similar compounds (Sharma et al., 2012).
Antimicrobial Activity
Antimicrobial Activity of Pyridine Derivatives : A study explored the synthesis and antimicrobial activity of new pyridine derivatives, which included piperazine and difluorophenyl components similar to the compound of interest. These compounds showed variable and modest antimicrobial activity against a range of bacterial and fungal strains, highlighting the potential of such molecules in developing new antimicrobial agents (Patel et al., 2011).
Anticancer Activity
Antiproliferative Activity Against Human Cancer Cell Lines : The synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were investigated for their effects against human cancer cell lines. Certain derivatives showed significant activity, suggesting the potential of these compounds as anticancer agents. This research underscores the importance of structural derivatives of the original compound in cancer treatment studies (Mallesha et al., 2012).
Future Directions
Based on the available information, future research could focus on the synthesis and characterization of this specific compound. Additionally, its biological activity, mechanism of action, and safety profile could be investigated. The compound could also be used as a structural optimization platform for the design and development of more selective and potent molecules .
Mechanism of Action
Target of Action
The primary targets of the compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cell lines are often used in research as models for breast cancer (MCF-7) and colon cancer (HCT-116).
Mode of Action
The compound this compound interacts with its targets by inhibiting their proliferation . This inhibition is achieved through the induction of apoptosis, a process of programmed cell death .
Pharmacokinetics
Its potent inhibitory activities against specific cancer cell lines suggest that it has sufficient bioavailability to exert its effects .
Result of Action
The result of the action of this compound is the inhibition of proliferation of specific cancer cells through the induction of apoptosis . This leads to a decrease in the number of cancer cells, thereby potentially slowing the progression of the disease.
properties
IUPAC Name |
(3,4-difluorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N7O/c18-13-2-1-12(7-14(13)19)17(27)25-5-3-24(4-6-25)15-8-16(22-10-21-15)26-11-20-9-23-26/h1-2,7-11H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGOWLPJMQNKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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